4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, difluoromethoxy, methoxyphenyl, nitro, and pyrazole groups. Its molecular formula is C11H8BrF2N3O4.
Preparation Methods
The synthesis of 4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromo-2-(difluoromethoxy)pyridine and other reagents.
Reaction Conditions: The reaction typically involves the use of solvents such as ethanol, acetone, and dimethylformamide. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production: For large-scale production, the process is optimized to increase yield and purity. .
Chemical Reactions Analysis
4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, and reactions are often conducted under reflux conditions
Scientific Research Applications
4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
4-BROMO-N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
4-Bromo-2-(difluoromethoxy)pyridine: This compound shares the difluoromethoxy and bromine groups but lacks the pyrazole and nitro groups.
2-Bromo-1-difluoromethoxy-4-fluoro-benzene: This compound has a similar structure but includes a fluorine atom instead of a methoxy group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: This compound has a quinoline ring instead of a pyrazole ring
Properties
IUPAC Name |
4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N4O5/c1-23-7-4-5(2-3-6(7)24-12(14)15)16-11(20)9-8(13)10(18-17-9)19(21)22/h2-4,12H,1H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWMPHRRGMVPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.